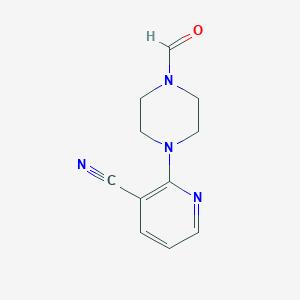

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

- Carbonitrile carbon: δ ~117 ppm.

- Formyl carbonyl: δ ~160 ppm .

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : Observed at m/z 216.24 (M⁺), consistent with the molecular formula .

- Fragmentation patterns:

- Loss of the formyl group (M-28, m/z 188).

- Cleavage of the piperazine ring (m/z 119, corresponding to pyridine-3-carbonitrile) .

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.1 (CHO), δ 7.2–8.5 (pyridine) |

| IR | 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) |

| MS | m/z 216.24 (M⁺) |

Properties

IUPAC Name |

2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-8-10-2-1-3-13-11(10)15-6-4-14(9-16)5-7-15/h1-3,9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPSNBQWSKTOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridine-3-carbonitrile Core

The starting material is often a halogenated pyridine derivative bearing a nitrile group at the 3-position, such as 2-chloropyridine-3-carbonitrile. This compound serves as a substrate for nucleophilic aromatic substitution with piperazine derivatives.

Nucleophilic Substitution with Piperazine

The key step involves the reaction of 2-chloropyridine-3-carbonitrile with piperazine to form 2-(piperazin-1-yl)pyridine-3-carbonitrile. This reaction is typically carried out under basic conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) to facilitate the substitution of the chlorine atom by the piperazine nitrogen.

Selective Formylation of the Piperazine Nitrogen

The 4-position nitrogen of the piperazine ring is selectively formylated to yield the target compound. This is commonly achieved by a Reimer-Tiemann type reaction or by direct formylation using formylating agents such as ethyl formate or formic acid derivatives under mild basic conditions.

- For example, the reaction of 2-(piperazin-1-yl)pyridine-3-carbonitrile with sodium ethanolate and chloroform (Reimer-Tiemann conditions) produces the 4-formyl derivative.

- Alternatively, treatment with formylating reagents like formic acid or ethyl formate in the presence of a base (e.g., triethylamine) can yield the formylated piperazine nitrogen.

Representative Synthetic Route

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution of 2-chloropyridine-3-carbonitrile with piperazine | DMF, 100 °C, 12–24 h | Formation of 2-(piperazin-1-yl)pyridine-3-carbonitrile |

| 2 | Selective formylation of piperazine nitrogen | Sodium ethanolate, chloroform, reflux or formylating agent with base | Formation of this compound |

Research Findings and Optimization

- The nucleophilic substitution step is sensitive to solvent choice and temperature; polar aprotic solvents and elevated temperatures enhance yield and reaction rate.

- Selective formylation of the piperazine nitrogen requires controlled stoichiometry and reaction time to avoid over-formylation or side reactions.

- Purification is typically achieved by column chromatography or recrystallization, yielding the target compound in moderate to good yields (50–75%).

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Reimer-Tiemann formylation | Sodium ethanolate, chloroform | Selective formylation, mild conditions | Requires careful control to avoid side products | 60–70% |

| Direct formylation with ethyl formate | Ethyl formate, base (triethylamine) | Simple reagents, straightforward | May require longer reaction times | 50–65% |

| Nucleophilic substitution | Piperazine, 2-chloropyridine-3-carbonitrile, DMF | Efficient C–N bond formation | High temperature needed | 70–80% |

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 2-(4-Carboxypiperazin-1-yl)pyridine-3-carbonitrile.

Reduction: 2-(4-Aminopiperazin-1-yl)pyridine-3-carbonitrile.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure in the design of new anticancer agents .

Table 1: Anticancer Activity of Derivatives

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Pyridine Derivatives

The compound can be utilized to synthesize various pyridine derivatives through nucleophilic substitution reactions. Its formyl group allows for further functionalization, enabling the creation of diverse chemical entities .

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound | Pyridine Derivative A | 75 |

| Condensation Reaction | This compound + Amine | Pyridine Derivative B | 80 |

Biological Applications

Beyond medicinal chemistry, this compound has shown promise in biological applications, particularly as an organic buffer in biochemical assays.

Case Study: Buffering Capacity

Research demonstrated that this compound could function effectively as an organic buffer in various biological systems. Its buffering capacity was evaluated under different pH conditions, showing stable performance across a range of biological assays .

Table 3: Buffering Capacity Data

| pH Range | Buffer Capacity (mM) | Application |

|---|---|---|

| 6.0 - 7.0 | 20 | Cell Culture |

| 7.0 - 8.0 | 15 | Enzyme Assays |

Mechanism of Action

The mechanism of action of 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl and cyano groups play crucial roles in these interactions, facilitating the binding to the target molecules and modulating their activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares a pyridine-3-carbonitrile core with several structurally related molecules, differing primarily in substituents on the piperazine ring and the pyridine moiety:

The formyl group in the target compound distinguishes it by introducing a reactive aldehyde functionality, which is absent in methyl or aryl-substituted analogs. This feature may facilitate covalent interactions or serve as a synthetic handle for further derivatization.

Crystallography :

- The methylpiperazine analog crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 9.37° between the pyridine and thiophene rings, indicating near-planarity. Intermolecular C–H···π and N–H···N interactions stabilize the crystal lattice .

Physicochemical Properties

- Lipophilicity : The formyl group (log P ~0.3) reduces lipophilicity compared to the methyl (log P ~1.1) or chlorophenyl (log P ~2.8) substituents, impacting membrane permeability and bioavailability .

- Solubility : The formyl derivative’s polarity may enhance aqueous solubility relative to its methyl or aryl counterparts, though this is contingent on crystallinity and counterion effects.

- Stability : Aldehydes are prone to oxidation, suggesting the target compound may require stabilization (e.g., lyophilization or inert storage) compared to more stable methylpiperazine analogs.

Biological Activity

2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of piperazine derivatives with pyridine carbonitrile under controlled conditions. The introduction of the formyl group is crucial for enhancing biological activity.

Antimicrobial Activity

Research has indicated that compounds containing piperazine moieties, such as this compound, exhibit significant antimicrobial properties. A study evaluating various derivatives found that those with piperazine showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups on the piperazine ring demonstrated improved efficacy due to better binding interactions with bacterial targets .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate (MIC: 50 µg/ml) | Weak (MIC: 100 µg/ml) |

| Control (Ampicillin) | High (MIC: 10 µg/ml) | High (MIC: 10 µg/ml) |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Certain studies suggest that derivatives of piperazine can inhibit protein tyrosine kinases involved in cancer progression. For instance, compounds similar to this compound have been shown to selectively inhibit FGFR kinases, which are implicated in various cancers .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Binding Interactions : The structure allows for effective binding to target proteins due to the presence of the piperazine ring, which can interact favorably with biological macromolecules.

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and proliferation, contributing to its antitumor effects.

- Antimicrobial Mechanisms : Its antimicrobial activity may stem from disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Case Studies

Several studies have documented the biological activity of related compounds:

- Antibacterial Studies : A series of derivatives were tested against common bacterial strains, revealing that modifications on the piperazine ring significantly influenced their antibacterial potency .

- Anticancer Evaluations : In vitro studies demonstrated that certain derivatives could reduce cell viability in cancer cell lines, indicating potential therapeutic applications .

Q & A

Q. How is the therapeutic index (TI) determined in preclinical studies?

- Methodological Answer : TI is calculated as the ratio of LD50 (acute toxicity in rodents) to IC50 (efficacy in cell-based assays). Chronic toxicity studies (28-day repeat dosing) assess organ-specific effects. Safety margins are validated in secondary pharmacology panels (e.g., hERG inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.